molecular formula C23H29NO6 B2615321 Methyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 157870-53-6

Methyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B2615321
CAS No.: 157870-53-6
M. Wt: 415.486
InChI Key: HPUMFPFVDUHQBD-UHFFFAOYSA-N
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Description

Methyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 157870-53-6) is a polycyclic quinoline derivative synthesized via Hantzsch-like multicomponent reactions. Its molecular formula is C₂₃H₂₉NO₆, with a molecular weight of 415.48 g/mol . The compound features a hexahydroquinoline core substituted with three methyl groups (at positions 2, 7, and 7), a 3,4,5-trimethoxyphenyl moiety at position 4, and a methyl ester at position 3.

Properties

IUPAC Name

methyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-12-18(22(26)30-7)19(20-14(24-12)10-23(2,3)11-15(20)25)13-8-16(27-4)21(29-6)17(9-13)28-5/h8-9,19,24H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUMFPFVDUHQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Methyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular signaling pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of the target compound are compared below with derivatives varying in ester groups, aryl substituents, and bioactivity profiles.

Structural Variations and Physical Properties

Compound Name Substituent (R) Ester Group Molecular Formula Molecular Weight Melting Point (°C) Key Properties
Target Compound 3,4,5-trimethoxyphenyl Methyl C₂₃H₂₉NO₆ 415.48 Not reported High molecular weight; 3,4,5-trimethoxy group may enhance lipophilicity and bioactivity.
Benzyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-...-3-carboxylate 3,4,5-trimethoxyphenyl Benzyl C₃₀H₃₃NO₆ 503.59 140–142 Lower melting point than nitro/hydroxyl derivatives; benzyl ester increases molecular weight.
Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-...-3-carboxylate 3-ethoxy-4-hydroxyphenyl Benzyl C₂₉H₃₃NO₆ 491.58 209–211 Higher melting point due to hydrogen bonding from hydroxyl group.
Methyl 2,7,7-trimethyl-5-oxo-4-(4-(phenylsulfonyl)phenyl)-...-3-carboxylate (4a) 4-(phenylsulfonyl)phenyl Methyl C₂₆H₂₇NO₅S 465.56 260–262 Sulfonyl group increases polarity and melting point significantly.
Ethyl 2,7,7-trimethyl-5-oxo-4-(4-hydroxyphenyl)-...-3-carboxylate (5c) 4-hydroxyphenyl Ethyl C₂₁H₂₅NO₅ 371.43 Not reported Hydroxyl group enables hydrogen bonding; FTIR shows O–H stretch at 3270 cm⁻¹.
Pyridin-2-ylmethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-...-3-carboxylate (Z4) 3,4,5-trimethoxyphenyl Pyridylmethyl C₂₆H₂₉N₂O₆ 477.52 Not reported Pyridylmethyl ester introduces nitrogen heterocycle; demonstrated anti-Toxoplasma gondii activity.

Key Observations

  • Ester Groups :

    • Methyl esters (e.g., target compound) generally have lower molecular weights and simpler NMR profiles (e.g., methyl singlet at δ ~3.6–3.8) compared to bulkier benzyl or pyridylmethyl esters .
    • Benzyl esters (e.g., compound from ) exhibit higher melting points than ethyl esters but lower than sulfonyl-substituted derivatives due to steric and electronic effects.
  • Aryl Substituents: Electron-withdrawing groups (e.g., nitro, sulfonyl) increase melting points and polarity. For example, the sulfonyl derivative (4a) melts at 260–262°C, while the 3,4,5-trimethoxyphenyl analog melts at 140–142°C .
  • Pyridylmethyl analog Z4 shows anti-parasitic activity, suggesting that ester modifications can tune bioactivity .

Biological Activity

Methyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as the compound in focus) is a synthetic derivative of the hexahydroquinoline class. Its unique structure includes a quinoline core and several methoxy groups that may contribute to its biological activity. This article reviews the compound's biological properties based on various studies and provides insights into its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Molecular Formula C24H31NO5\text{Molecular Formula C}_{24}\text{H}_{31}\text{N}\text{O}_5

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of hexahydroquinoline have shown effectiveness in scavenging free radicals and protecting cells from oxidative damage. The presence of methoxy groups is believed to enhance these properties by improving solubility and reactivity with free radicals .

Antibacterial Properties

Studies have demonstrated that compounds related to hexahydroquinolines possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways. For example, derivatives have been tested against Escherichia coli and Bacillus subtilis, showing varying degrees of inhibition .

Case Studies

  • Antioxidant Activity Evaluation : A study evaluated several polyhydroquinoline derivatives for their antioxidant capabilities using the DPPH radical scavenging method. Results indicated that many derivatives exhibited antioxidant activities ranging from 70% to 98% inhibition of DPPH radicals .
  • Antibacterial Activity : In vitro studies assessed the antibacterial effects of several synthesized derivatives against E. coli and B. subtilis. Among the tested compounds, some showed significant growth inhibition, suggesting potential for development as antibacterial agents .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes within bacteria or cancer cells.
  • Free Radical Scavenging : The methoxy groups enhance electron donation capabilities, allowing the compound to neutralize free radicals effectively.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2,7,7-trimethyl-5-oxo-4-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateContains methoxy groupsModerate antioxidant and antibacterial activity
Methyl 2,7-dimethyl-5-oxo-4-(4-methoxyphenyl)-1,4-dihydroquinolineFewer methoxy substitutionsLower antioxidant activity compared to trimethoxy derivatives

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